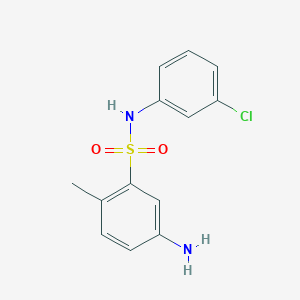
N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine is a compound that can be inferred to contain both cyclopropylmethyl and tetrahydrofuran moieties. This structure suggests that the compound may have applications in pharmaceuticals or as an intermediate in organic synthesis due to the presence of these functional groups.
Synthesis Analysis
The synthesis of compounds related to N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine can be complex, involving multiple steps and the formation of various intermediates. For instance, the synthesis of tetrahydro-1,3-oxazepines, which shares a similar cyclopropylmethyl moiety, involves the regioselective intramolecular amination of a cyclopropylmethyl cation generated from bis-imidate substrates . Additionally, the synthesis of 2(2-tetrahydropyranylthio)methyl cyclopropylamine, which also contains a cyclopropylamine structure, is achieved through several steps starting from allylmercaptan . These methods highlight the complexity and the potential for creating diverse structures by manipulating the cyclopropylmethyl group.
Molecular Structure Analysis
The molecular structure of N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine is not directly discussed in the provided papers. However, the structural analysis of related compounds, such as the aminomethyl cyclopalladated complex, reveals insights into the electronic properties of similar structures. The cyclopalladated complex exhibits both aminomethylene-Pd(II) and Pd(0)-iminium resonance forms, indicating electrophilic sites at both the palladium center and the methylene site . This information can be extrapolated to suggest that the N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine may also exhibit interesting electronic properties due to its functional groups.
Chemical Reactions Analysis
The chemical reactivity of compounds containing cyclopropylmethyl and tetrahydrofuran groups can be quite diverse. For example, the aminomethyl cyclopalladated complex is capable of initiating a variety of aminomethylation reactions, including the Heck-type aminomethylation and aminomethylamination of allenes and dienes . Similarly, the intramolecular Diels–Alder reactions between furanyl and cyclopropene groups lead to the formation of tetracyclic compounds, which can be further transformed through selective reduction and acyl transfer reactions with amines . These reactions demonstrate the potential versatility of N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine are not directly reported in the provided papers. However, the synthesis of related compounds provides some insight. For instance, the selective N-monomethylation of amines with paraformaldehyde and H2 in the presence of a CuAlOx catalyst indicates that the cyclopropylmethylamine moiety can be selectively functionalized under certain conditions . The characterization of 2(2-tetrahydropyranylthio)methyl cyclopropylamine through IR, NMR, and elemental analysis suggests that similar compounds can be thoroughly characterized to understand their properties . These studies imply that N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine would likely have distinct physical and chemical properties that could be elucidated through similar analytical techniques.
Wissenschaftliche Forschungsanwendungen
1. Synthesis Applications
N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine plays a significant role in the synthesis of complex organic compounds. A study by Skvorcova et al. (2015) demonstrates its use in the efficient synthesis of tetrahydro-1,3-oxazepines, highlighting its importance in regioselective intramolecular amination processes (Skvorcova, Grigorjeva, & Jirgensons, 2015).
2. Biotechnological Applications
Mindt et al. (2020) highlight the role of N-functionalized amines, such as N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine, in biotechnology. These compounds serve as building blocks for bioactive molecules, important in pharmaceuticals and fine-chemical industries. The study emphasizes sustainable manufacturing routes using fermentation and enzyme catalysis for N-functionalized amines (Mindt, Walter, Kugler, & Wendisch, 2020).
3. Catalysis and Chemical Reactions
Research by Senthamarai et al. (2018) discusses the role of similar amines in catalysis, particularly in reductive amination processes. These processes are crucial for the synthesis of N-methylated and N-alkylated amines, commonly used in life-science molecules and industrial production (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).
4. Material Science and Sensing Applications
Piccinelli et al. (2015) provide insights into the use of similar amines in material science. Their study focuses on the structural and optical properties of novel Eu(III) complexes with furan- and pyridine-based ligands, which have potential applications in sensing devices (Piccinelli, Bettinelli, Melchior, Grazioli, & Tolazzi, 2015).
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-(oxolan-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-9(11-5-1)7-10-6-8-3-4-8/h8-10H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMCSRZAOOXDCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394119 |
Source


|
| Record name | 1-Cyclopropyl-N-[(oxolan-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine | |
CAS RN |
356539-57-6 |
Source


|
| Record name | 1-Cyclopropyl-N-[(oxolan-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)
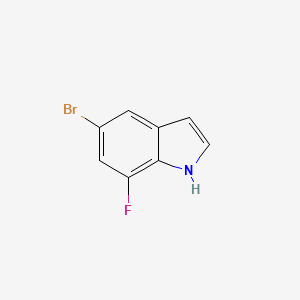
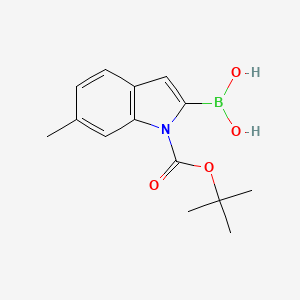
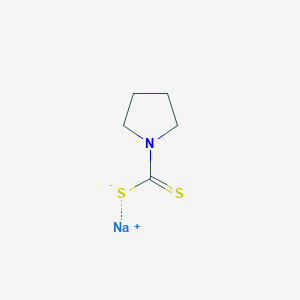
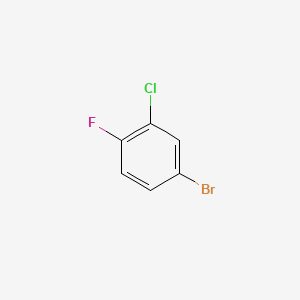


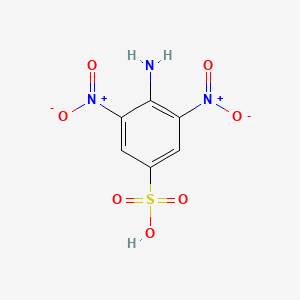
![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)
![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)
![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)

